SMI-16a Exhibits Potent, Isoform-Specific Inhibition of PIM2
SMI-16a demonstrates a 7.5-fold greater potency for the PIM2 isoform compared to PIM1 in cell-free assays . While not the most potent PIM2 inhibitor in its class (e.g., PIM447 and AZD1208 show picomolar to low nanomolar Ki/IC50 values), this specific inhibition profile is a defining characteristic of SMI-16a and its related family members .
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | PIM2 IC50 = 20 nM |
| Comparator Or Baseline | PIM1 IC50 = 150 nM |
| Quantified Difference | 7.5-fold greater potency for PIM2 |
| Conditions | Cell-free kinase activity assay using recombinant PIM1 and PIM2 proteins [1] |
Why This Matters
The preferential inhibition of PIM2 is crucial for research models where this isoform is the primary oncogenic driver, such as in multiple myeloma, allowing for more targeted interrogation of PIM2-specific biology compared to pan-PIM inhibitors.
- [1] Xia Z, et al. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. J Med Chem. 2009;52(1):74-86. View Source
